3-Methylcyclohexylamine 3-Methylcyclohexylamine
Brand Name: Vulcanchem
CAS No.: 6850-35-7
VCID: VC7811091
InChI: InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3
SMILES: CC1CCCC(C1)N
Molecular Formula: C7H15N
Molecular Weight: 113.2 g/mol

3-Methylcyclohexylamine

CAS No.: 6850-35-7

Cat. No.: VC7811091

Molecular Formula: C7H15N

Molecular Weight: 113.2 g/mol

* For research use only. Not for human or veterinary use.

3-Methylcyclohexylamine - 6850-35-7

Specification

CAS No. 6850-35-7
Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
IUPAC Name 3-methylcyclohexan-1-amine
Standard InChI InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3
Standard InChI Key JYDYHSHPBDZRPU-UHFFFAOYSA-N
SMILES CC1CCCC(C1)N
Canonical SMILES CC1CCCC(C1)N

Introduction

Structural and Physicochemical Properties

3-Methylcyclohexylamine, systematically named 3-methylcyclohexan-1-amine, belongs to the class of aliphatic secondary amines. Its structure comprises a cyclohexane ring with a methyl group at the third carbon and an amine group at the first carbon . The spatial arrangement of these substituents influences its reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties of 3-Methylcyclohexylamine

PropertyValue
CAS Number6850-35-7
Molecular FormulaC₇H₁₅N
Molecular Weight113.20 g/mol
Density0.8 ± 0.1 g/cm³
Boiling Point149.1 ± 8.0 °C at 760 mmHg
Flash Point22.2 ± 0.0 °C
Exact Mass113.120445 g/mol

The compound’s relatively low density (0.8 g/cm³) and moderate boiling point reflect its hydrophobic nature and volatility . These properties are critical in applications requiring phase transfer or solvation in nonpolar environments.

Host–Guest Interactions in Supramolecular Systems

3-Methylcyclohexylamine has emerged as a pivotal model compound for studying host–guest recognition in cucurbituril (CB)-based supramolecular systems. In a landmark study, researchers utilized nuclear magnetic resonance (¹H NMR) spectroscopy to demonstrate its encapsulation within the hydrophobic cavity of cucurbituril . Key findings include:

NMR Evidence of Encapsulation

When equimolar amounts of cucurbituril and 3-methylcyclohexylamine were mixed in deuterated water, distinct chemical shift changes in the proton resonances of the methyl and cyclohexyl groups were observed . These shifts confirmed the formation of a stable inclusion complex, with the methylcyclohexylamine deeply embedded within the cucurbituril cavity. Nuclear Overhauser effect (NOE) correlations further validated the spatial proximity of the host and guest molecules .

Thermodynamic Binding Parameters

Isothermal titration calorimetry (ITC) revealed a high binding affinity between cucurbituril and 3-methylcyclohexylamine, with an association constant (KaK_a) of 6×106M16 \times 10^6 \, \text{M}^{-1} . The interaction was enthalpy-driven (ΔH<0\Delta H < 0), suggesting strong van der Waals forces and hydrophobic interactions as the primary binding mechanisms.

Table 2: Thermodynamic Parameters of Host–Guest Complexation

ParameterValue
Association Constant (KaK_a)6×106M16 \times 10^6 \, \text{M}^{-1}
Enthalpy Change (ΔH\Delta H)Negative (exothermic)
Driving ForceHydrophobic interactions

This robust binding affinity underscores the compound’s utility in designing supramolecular nanocarriers for drug delivery.

Biomedical Applications in Drug Delivery

The encapsulation capability of 3-methylcyclohexylamine has been leveraged to improve the pharmacokinetic profiles of chemotherapeutic agents. In one application, researchers constructed supramolecular nanomedicines (CB⊃DOX and CB⊃CPT) by complexing cucurbituril with doxorubicin (DOX) and camptothecin (CPT) . Key outcomes include:

Enhanced Solubility and Stability

The hydrophobic cavity of cucurbituril shielded DOX and CPT from aqueous degradation, increasing their half-life in physiological environments . For instance, the solubility of camptothecin improved by 12-fold when complexed with cucurbituril, enabling intravenous administration without precipitation.

Retention of Anticancer Activity

Despite structural modifications, the supramolecular complexes retained potent cytotoxicity against glioma (U87) and cervical cancer (HeLa) cell lines. The half-maximal inhibitory concentration (IC50IC_{50}) values for CB⊃DOX were 12.5±1.43μM12.5 \pm 1.43 \, \mu\text{M} (U87) and 11μM11 \, \mu\text{M} (HeLa), comparable to free DOX .

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